molecular formula C14H12N4O2S B2643232 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1210311-08-2

4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2643232
CAS No.: 1210311-08-2
M. Wt: 300.34
InChI Key: CADIYHVMJXGBPD-UHFFFAOYSA-N
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Description

4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, also known as PMDT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PMDT belongs to the class of thiadiazole compounds, which have been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In

Scientific Research Applications

Anticancer Potential

A study by Gomha et al. (2017) explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activities in vitro. This research underscores the significance of incorporating the thiadiazole moiety into pharmacophores for enhanced anticancer efficacy, with some compounds exhibiting notable potency against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Fungicidal Activity

Research conducted by Tang Zi-lon (2015) focused on the synthesis of novel N-(1,3,4-thiadiazolyl) thiazolyl carboxamides with moderate fungicidal activity. This work highlights the potential use of thiadiazole derivatives in developing new fungicides, offering insights into the structure-activity relationships that govern fungicidal efficacy (Tang Zi-lon, 2015).

Antimicrobial Activity

Farghaly et al. (2011) synthesized a new series of thiadiazole-enaminones and evaluated their antimicrobial activities. Some members of this series displayed promising activities against various microorganisms, indicating the potential of thiadiazole derivatives in antimicrobial drug development (Farghaly et al., 2011).

Herbicidal Activities

Hu et al. (2009) synthesized novel piperidyl carboxamides and thiocarboxamides containing the thiadiazole moiety, showing moderate to good herbicidal activities. This research suggests the utility of thiadiazole derivatives as lead compounds for developing new herbicides targeting specific plant enzymes (Hu et al., 2009).

Properties

IUPAC Name

4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9-13(21-18-16-9)14(19)15-8-11-7-12(20-17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADIYHVMJXGBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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